L-Propargyl-cysteine is synthesized from L-cysteine and propargyl bromide, making it a synthetic derivative rather than a naturally occurring compound. It falls under the category of organosulfur compounds, specifically those modified with alkyne functionalities. This classification is significant as it influences the compound's reactivity and interactions with biological systems.
The synthesis of L-Propargyl-cysteine typically involves a nucleophilic substitution reaction where L-cysteine reacts with propargyl bromide. The reaction proceeds under mild conditions, often in an aqueous medium or organic solvents such as ethanol, leading to the formation of the desired product. The purification process usually includes recrystallization or chromatographic techniques to ensure high purity levels, often exceeding 99% as confirmed by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Key steps in the synthesis include:
L-Propargyl-cysteine participates in several chemical reactions primarily due to its thiol group. Notably, it can undergo:
The versatility of these reactions makes L-Propargyl-cysteine a valuable tool in chemical biology for probing protein functions and interactions.
The mechanism by which L-Propargyl-cysteine exerts its biological effects primarily involves its interaction with cysteine residues in target proteins. Upon exposure, the thiol group can react with electrophilic sites on proteins, leading to:
Research has shown that such modifications can impact various signaling pathways, making L-Propargyl-cysteine useful in studying cellular processes .
L-Propargyl-cysteine exhibits several notable physical and chemical properties:
Relevant data indicate that it maintains high purity levels post-synthesis, crucial for experimental reproducibility .
L-Propargyl-cysteine has several applications in scientific research:
SPRC (S-propargyl-cysteine) functions as a substrate and allosteric modulator of CSE, enhancing both enzyme expression and catalytic efficiency. In gastric cancer cells (SGC-7901), SPRC treatment (10 μM) increased CSE protein expression by 2.1-fold and enzymatic activity by 1.4-fold, correlating with elevated H₂S levels in plasma (1.8-fold) and cell culture media (2.3-fold). These effects were abolished by the CSE inhibitor DL-propargylglycine (PAG), confirming CSE-dependency [6]. Similarly, in heart failure models, SPRC upregulated myocardial CSE expression by 75%, augmenting H₂S-mediated cardioprotection [8] [9]. Mechanistically, SPRC undergoes β-elimination catalyzed by CSE, releasing pyruvate, ammonium, and H₂S. This reaction also stabilizes CSE structure, prolonging its half-life and promoting sustained H₂S generation [1] [6].
Table 1: SPRC-Induced Modulation of CSE/H₂S Pathway
Experimental Model | SPRC Dose | CSE Protein Increase | H₂S Elevation | Inhibition by PAG |
---|---|---|---|---|
SGC-7901 gastric cancer cells | 10 μM, 24 h | 2.1-fold | 2.3-fold in media | Yes |
Nude mouse xenografts | 100 mg/kg, 4 w | 1.8-fold in tumor tissue | 1.6-fold in plasma | Yes |
Rat heart failure model | 30 mg/kg, 6 w | 75% | 68% in heart | Partial |
SPRC activates the STAT3 pathway to promote angiogenesis. In endothelial cells, SPRC (5–20 μM) induces tyrosine-705 phosphorylation of STAT3 within 15 minutes, facilitating its nuclear translocation. This triggers transcription of pro-angiogenic genes (VEGF, HIF-1α), increasing capillary tube formation by 40% in vitro. The pro-angiogenic effects were blocked by STAT3 inhibitors (e.g., Stattic), confirming pathway dependence [7]. In chronic anemia models, SPRC-mediated STAT3 activation enhanced erythropoietin receptor signaling, improving hemoglobin synthesis by 25% [4]. Paradoxically, SPRC suppresses inflammatory STAT3 signaling in hepatocytes (see Section 1.5), demonstrating cell-context-dependent regulation [7] [8].
SPRC modulates growth factor receptor-bound protein 2 (Grb2) interactions, influencing downstream mitogenic signaling. In pancreatic cancer cells (Panc-1), SPRC (10 μM) disrupted Grb2-SOS complex formation, reducing Ras/ERK activation by 60% and inhibiting proliferation. This was associated with downregulation of growth factor receptors (e.g., EGFR) and adaptor proteins [5] [7]. Additionally, SPRC upregulates suppressors of cytokine signaling (SOCS3) by 3.5-fold, which competitively inhibits Grb2 recruitment to receptor tyrosine kinases. This dual mechanism explains SPRC’s anti-proliferative effects in cancer while permitting pro-angiogenic STAT3 signaling in endothelium [4] [7].
SPRC activates the Nrf2/ARE pathway via Keap1 sulfhydration. In HepG2 cells, SPRC (50–100 μM) induced sulfhydration of Keap1 at cysteine-151, promoting Nrf2 dissociation and nuclear translocation. This increased expression of antioxidant genes (HO-1, SOD1) by 2.5–3.0-fold and reduced ROS by 45% in fatty liver models [2] [10]. In rheumatoid arthritis, SPRC (20 mg/kg) decreased synovial ROS and MMP-9 via Nrf2 activation, reducing joint inflammation by 70% [10]. Crucially, PAG reversed these effects, confirming H₂S-dependency. Nrf2 knockout models showed complete abrogation of SPRC’s antioxidant protection [3] [8].
Table 2: Comparative H₂S Modulation by SPRC vs. Other Donors
Parameter | SPRC | NaHS | SAC |
---|---|---|---|
H₂S Release Kinetics | Sustained (t½=3–16 h) | Burst (<5 min) | Intermediate |
CSE Induction | Yes (2.1-fold) | No | Mild (1.2-fold) |
Nrf2 Activation | Strong (3.0-fold HO-1) | Moderate | Weak |
STAT3 Modulation | Context-dependent | Inconsistent | Not studied |
SPRC inhibits IL-6-driven JAK2/STAT3 activation, suppressing hepcidin transcription. In lipopolysaccharide (LPS)-treated mice, SPRC (10 mg/kg) reduced serum IL-6 by 55% and hepatic phospho-STAT3 by 65%, decreasing hepcidin expression by 60%. This restored serum iron by 40% and transferrin saturation by 35% in anemia of inflammation [4] [7]. Mechanistically, SPRC-derived H₂S sulfhydrates JAK2 at cysteine residues, inhibiting kinase activity. Additionally, SPRC upregulates SOCS3, which blocks STAT3 phosphorylation [4]. In chronic inflammation models (turpentine-induced), SPRC maintained erythrocyte membrane integrity and reduced splenic iron sequestration by 50%, confirming therapeutic relevance for anemia [7] [8].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3